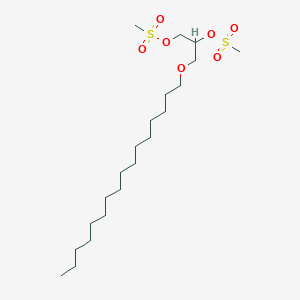
3-(Hexadecyloxy)propane-1,2-diyl dimethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hexadecyloxy)propane-1,2-diyl dimethanesulfonate is a chemical compound known for its unique structure and properties. It is an ester product used primarily in scientific research. The compound’s molecular formula is C55H104O5, and it has a molecular weight of 845.41 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexadecyloxy)propane-1,2-diyl dimethanesulfonate typically involves the esterification of 3-(Hexadecyloxy)propane-1,2-diol with methanesulfonyl chloride. The reaction is carried out under anhydrous conditions, often using a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Hexadecyloxy)propane-1,2-diyl dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonate groups with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
3-(Hexadecyloxy)propane-1,2-diyl dimethanesulfonate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of lipid metabolism and membrane biology.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems.
Industry: Used in the production of surfactants and emulsifiers
Mécanisme D'action
The mechanism of action of 3-(Hexadecyloxy)propane-1,2-diyl dimethanesulfonate involves its interaction with cellular membranes. The compound integrates into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport. The molecular targets include membrane proteins and lipids, and the pathways involved are related to lipid metabolism and membrane dynamics .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Hexadecyloxy)propane-1,2-diyl dioleate: Another ester product with similar applications in research and industry.
3-(Hexadecyloxy)propane-1,2-diyl diacetate: Used in similar contexts but with different chemical properties.
Uniqueness
3-(Hexadecyloxy)propane-1,2-diyl dimethanesulfonate is unique due to its specific ester groups, which confer distinct chemical reactivity and biological activity. Its ability to integrate into lipid bilayers and alter membrane properties makes it particularly valuable in studies of membrane biology and lipid metabolism .
Propriétés
Numéro CAS |
4239-20-7 |
|---|---|
Formule moléculaire |
C21H44O7S2 |
Poids moléculaire |
472.7 g/mol |
Nom IUPAC |
(3-hexadecoxy-2-methylsulfonyloxypropyl) methanesulfonate |
InChI |
InChI=1S/C21H44O7S2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-19-21(28-30(3,24)25)20-27-29(2,22)23/h21H,4-20H2,1-3H3 |
Clé InChI |
UHSKKATYJIRNMY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOCC(COS(=O)(=O)C)OS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















